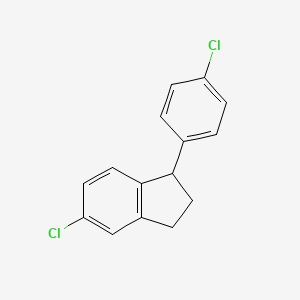
5-chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-indene is a chemical compound that belongs to the class of indene derivatives. . The compound features a chlorinated indene structure, which contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of various indene derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Indene derivatives, including this compound, have shown promise in biological studies due to their potential bioactivity. They may be investigated for their effects on various biological targets and pathways.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may be explored for its efficacy in treating various diseases and conditions.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound’s chlorinated indene structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Further research is needed to fully elucidate the detailed mechanism of action and identify the key molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-1-vinyl-2,3-dihydro-1H-indene
- 3-alkenyl-5-chloro-1,2-dihydro-1H-indene
Comparison
Compared to similar compounds, 5-chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-indene stands out due to its unique substitution pattern on the indene ring. The presence of two chlorine atoms at specific positions enhances its reactivity and potential bioactivity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications .
Propiedades
Número CAS |
858224-85-8 |
|---|---|
Fórmula molecular |
C15H12Cl2 |
Peso molecular |
263.2 g/mol |
Nombre IUPAC |
5-chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C15H12Cl2/c16-12-4-1-10(2-5-12)14-7-3-11-9-13(17)6-8-15(11)14/h1-2,4-6,8-9,14H,3,7H2 |
Clave InChI |
JBXJOHNWFOFRRH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1C3=CC=C(C=C3)Cl)C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


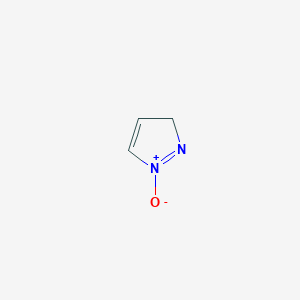
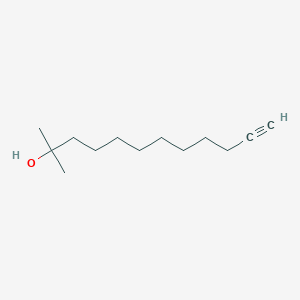

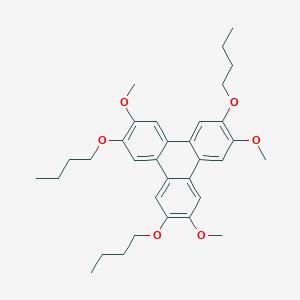
![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14197133.png)
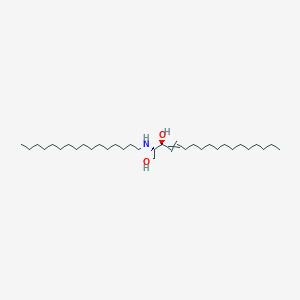
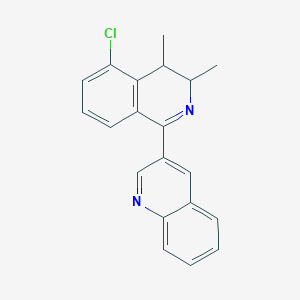
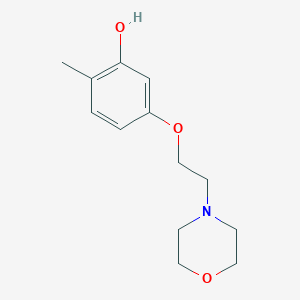

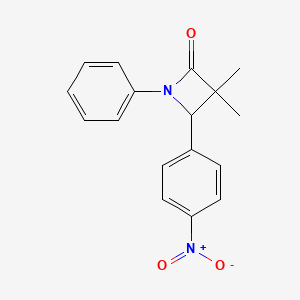

![4,4'-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine)](/img/structure/B14197164.png)
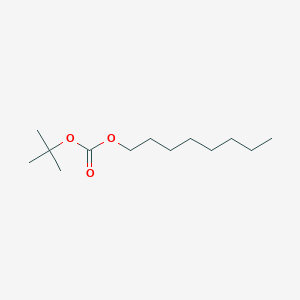
![2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine](/img/structure/B14197178.png)
